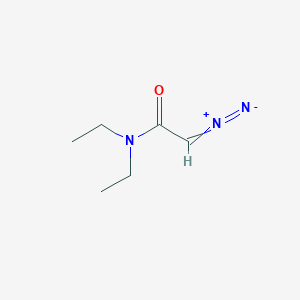
2-Diazonio-1-(diethylamino)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(diethylamino)ethen-1-olate is a chemical compound with the molecular formula C₆H₁₁N₃O It is known for its unique structure, which includes a diazonium group and a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(diethylamino)ethen-1-olate typically involves the reaction of diethylamine with a suitable diazonium salt precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-(diethylamino)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different functional groups.
Coupling Reactions: It can participate in azo coupling reactions, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used in Sandmeyer reactions to replace the diazonium group with halides.
Coupling Reactions: Aromatic compounds like phenols or anilines are used as coupling partners in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Aryl halides, nitriles, and hydroxylated products.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Primary amines.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(diethylamino)ethen-1-olate has several scientific research applications:
Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(diethylamino)ethen-1-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Diazonio-1-(diethylamino)ethen-1-olate can be compared with other diazonium compounds, such as:
2-Diazonio-1-(dibenzylamino)ethen-1-olate: Similar structure but with benzyl groups instead of ethyl groups.
2-Diazonio-1-(dimethylamino)ethen-1-olate: Contains methyl groups instead of ethyl groups.
2-Diazonio-1-(diethylamino)ethanol: Similar structure but with a hydroxyl group instead of an ethenolate group.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.
Eigenschaften
CAS-Nummer |
6112-00-1 |
|---|---|
Molekularformel |
C6H11N3O |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-diazo-N,N-diethylacetamide |
InChI |
InChI=1S/C6H11N3O/c1-3-9(4-2)6(10)5-8-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
YDDAGKSURVEMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


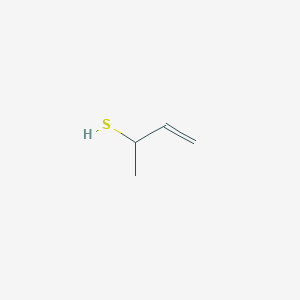

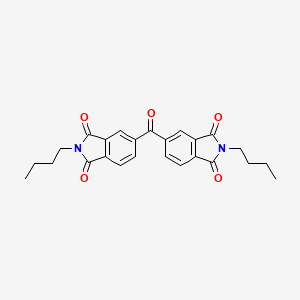
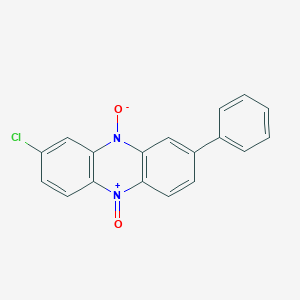
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
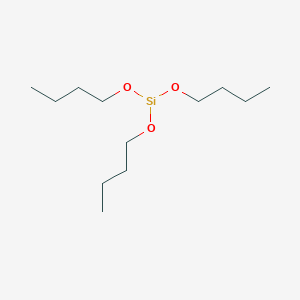
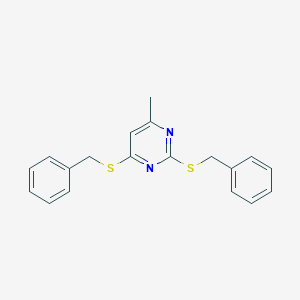
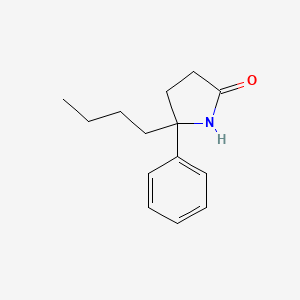


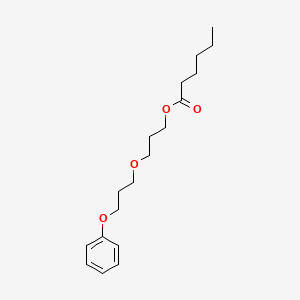
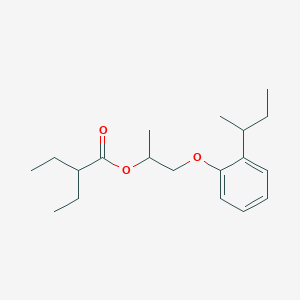
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)

